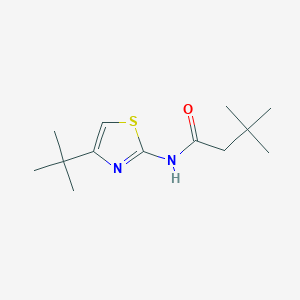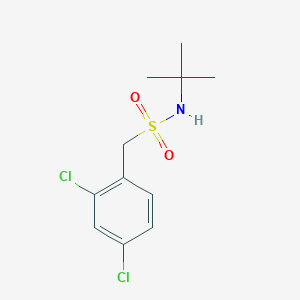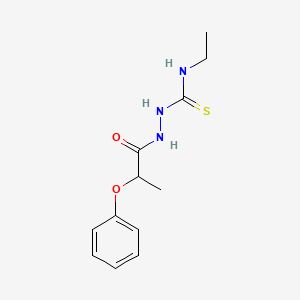
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that plays a crucial role in regulating energy homeostasis in cells. In recent years, A-769662 has gained significant attention as a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Several studies have shown that N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide can activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Mecanismo De Acción
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance the phosphorylation of the α subunit by upstream kinases. This results in the activation of downstream signaling pathways that regulate glucose and lipid metabolism, as well as cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has been shown to have several biochemical and physiological effects in various cell types and animal models. These include increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and inhibition of cancer cell growth by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has several advantages as a research tool, including its high potency and selectivity for AMPK activation, its ability to activate AMPK in the absence of upstream kinases, and its ability to activate AMPK in a dose-dependent manner. However, there are also some limitations to its use in lab experiments, including its poor solubility in aqueous solutions, its potential for off-target effects, and its potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide. Another area of interest is the investigation of the effects of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide on other signaling pathways and cellular processes, such as autophagy and inflammation. Finally, the potential therapeutic applications of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide in various metabolic disorders and cancer need to be further explored in preclinical and clinical studies.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-12(2,3)7-10(16)15-11-14-9(8-17-11)13(4,5)6/h8H,7H2,1-6H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOYBYWJVRQHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC(=CS1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4836340.png)

![3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4836349.png)
![8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4836353.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4836359.png)
![N-allyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide](/img/structure/B4836361.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-3-methoxybenzamide](/img/structure/B4836365.png)
![N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4836379.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4836381.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4836395.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4836402.png)